molecular formula C12H13NO2 B1298974 3-(3-methyl-1H-indol-1-yl)propanoic acid CAS No. 57662-47-2

3-(3-methyl-1H-indol-1-yl)propanoic acid

Cat. No.: B1298974
CAS No.: 57662-47-2
M. Wt: 203.24 g/mol
InChI Key: YJMBLVFDTDJZFE-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-indol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Studies : The compound has been studied for its crystal structure. The analysis of its crystal structure contributes to a deeper understanding of amino acids' roles in various biochemical processes and their applications in the pharmaceutical and food industries (Li, Liang, & Tai, 2009).

Synthesis and Chemical Reactions

  • Regioselective Synthesis : The compound is involved in regioselective synthesis processes, yielding derivatives that are significant in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
  • Enantioselective Reactions : It participates in enantioselective Friedel-Crafts alkylation reactions, demonstrating its utility in producing methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities (Bachu & Akiyama, 2010).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Derivatives of the compound have been explored for their efficacy in inhibiting corrosion of materials like stainless steel in acidic environments. This application is particularly relevant in materials science and industrial maintenance (Vikneshvaran & Velmathi, 2017).

Biological Activity and Pharmacology

  • Antimicrobial Activity : Schiff bases derived from the compound exhibit antimicrobial properties, showing potential as therapeutic agents in the treatment of bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
  • Phospholipase A2 Inhibitors : The compound's derivatives have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. This highlights its potential in developing anti-inflammatory drugs (Tomoo et al., 2014).

Biochemical Analysis

Biochemical Properties

3-(3-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to altered cellular responses. Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage threshold is crucial for its safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is critical for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

3-(3-methylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMBLVFDTDJZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351923
Record name 3-(3-methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57662-47-2
Record name 3-(3-methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 3-(3-methyl-1H-indol-1-yl)propanoic acid in the context of Mycobacterium abscessus?

A1: The research paper focuses on understanding the structural basis of how this compound interacts with a specific enzyme from Mycobacterium abscessus called Phosphopantetheine adenylyltransferase. [] This enzyme plays a crucial role in bacterial metabolism, and understanding how molecules like this compound bind to it could pave the way for developing new antibiotics targeting this enzyme. []

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